molecular formula C19H23N3O2S B2772915 N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide CAS No. 866048-86-4

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide

Cat. No.: B2772915
CAS No.: 866048-86-4
M. Wt: 357.47
InChI Key: KVKMHSNSYUJJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12-7-6-8-16(9-12)11-22-15(4)20-19-17(22)10-13(2)14(3)18(19)21-25(5,23)24/h6-10,21H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKMHSNSYUJJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its significant pharmacological potential. The structural formula can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 304.41 g/mol

This structure is indicative of its potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various benzimidazole derivatives, including the compound in focus. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain benzimidazole derivatives showed IC50_{50} values in the low micromolar range against lung cancer cell lines (A549 and HCC827) .

Cell Line IC50_{50} (µM)
A5499.48 ± 1.15
HCC8276.00 ± 0.38
NCI-H35816.00 ± 9.38

These findings suggest that this compound may possess similar antitumor efficacy.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, studies have indicated that derivatives with specific substitutions exhibit enhanced antibacterial activity compared to standard antibiotics .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with DNA replication processes. For example, some studies indicate that these compounds can bind to DNA and disrupt replication in cancer cells . This interaction is crucial for their antitumor activity.

Case Studies

Several case studies have been documented regarding the efficacy of benzimidazole derivatives:

  • Case Study on Antitumor Effects :
    • A study involving a series of synthesized benzimidazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against human lung cancer cells compared to their analogs lacking such modifications .
  • Antimicrobial Efficacy :
    • In a comparative study of various benzimidazole derivatives against resistant strains of bacteria, the compound showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for preparing N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

  • Multi-step synthesis : Begin with benzimidazole core formation via condensation of substituted o-phenylenediamine derivatives under acidic conditions. Introduce the 3-methylbenzyl group via nucleophilic substitution or alkylation. Sulfonamide incorporation typically involves reacting the amine intermediate with methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Key parameters : Monitor pH (neutral to slightly basic for sulfonylation), temperature (controlled to prevent decomposition), and stoichiometry (excess sulfonyl chloride for complete conversion). Use TLC or HPLC to track intermediates .

Q. Which purification techniques are most effective for isolating this compound, given its structural complexity?

Methodological Answer:

  • Chromatography : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate or DCM/methanol) to resolve polar byproducts. For high-purity batches (>98%), use preparative HPLC with a C18 column and acetonitrile/water mobile phase .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water or ethyl acetate/hexane) based on solubility profiles. Confirm purity via melting point analysis and NMR .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be utilized to resolve ambiguities in the compound’s structure?

Methodological Answer:

  • NMR : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to distinguish benzimidazole protons (δ 7.0–8.5 ppm) from methyl groups (δ 1.2–2.5 ppm). Confirm sulfonamide connectivity via 1^1H-15^{15}N HMBC .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Use SHELXL for refinement, focusing on anisotropic displacement parameters for the sulfonamide group .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

Methodological Answer:

  • In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Pair with cytotoxicity profiling (MTT assay) on relevant cell lines. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity of this sulfonamide derivative?

Methodological Answer:

  • DFT workflow : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Simulate IR and UV-Vis spectra for comparison with experimental data .
  • Reactivity insights : Use Fukui indices to identify susceptible sites for electrophilic attack (e.g., benzimidazole N-atoms) .

Q. What strategies address challenges in refining X-ray diffraction data for this compound, particularly anisotropic displacement of the sulfonamide group?

Methodological Answer:

  • SHELX refinement : Apply restraints to sulfonamide S–O bonds and angles. Use TWINABS for data scaling if twinning is suspected. Validate with Rint_{int} < 5% and CC > 90% .
  • Displacement modeling : Analyze thermal motion with ORTEP-3, focusing on the 3-methylbenzyl substituent’s conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Analog synthesis : Modify substituents at positions 2,5,6 (methyl groups) and the benzyl moiety. Test derivatives in dose-response assays (IC50_{50} determination).
  • Computational SAR : Dock optimized structures into target protein active sites (e.g., using AutoDock Vina) to prioritize analogs with improved binding affinity .

Q. What analytical approaches resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-validation : Compare experimental 13^{13}C NMR shifts with gauge-independent atomic orbital (GIAO) DFT predictions. Reconcile discrepancies by re-examining solvent effects or tautomeric forms .
  • Dynamic NMR : Probe temperature-dependent spectra to detect conformational exchange in the benzimidazole ring .

Q. How can polymorphism affect the compound’s stability, and what techniques identify polymorphic forms?

Methodological Answer:

  • Screening : Use solvent-drop grinding with 10–12 solvents to induce polymorphism. Characterize forms via PXRD and DSC.
  • Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks. Monitor changes via Raman spectroscopy .

Q. What methodologies assess synergistic effects when formulating this compound with co-administered drugs?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell-based assays. Validate with isobolograms .
  • Pharmacokinetic modeling : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to study metabolic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.